molecular formula C22H24FN3O3S2 B3012483 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-32-6

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3012483
CAS No.: 850910-32-6
M. Wt: 461.57
InChI Key: GGSQGUNXQCWVRU-ZNTNEXAZSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a fluorine atom, and a piperidine sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling Step: The final step involves coupling the synthesized intermediate with 4-aminobenzamide under conditions that favor the formation of the desired (E)-isomer, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-ethyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
  • (E)-N-(3-ethyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

Compared to similar compounds, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular compound a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-3-26-19-9-6-17(23)14-20(19)30-22(26)24-21(27)16-4-7-18(8-5-16)31(28,29)25-12-10-15(2)11-13-25/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSQGUNXQCWVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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